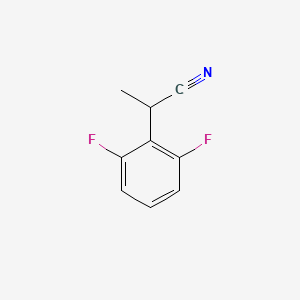

2-(2,6-Difluorophenyl)propanenitrile

Description

Properties

IUPAC Name |

2-(2,6-difluorophenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N/c1-6(5-12)9-7(10)3-2-4-8(9)11/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLFKQPALDWERQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=C(C=CC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

2-(2,6-Difluorophenyl)propanenitrile finds applications across multiple fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2,6-Difluorophenyl)propanenitrile exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved are determined by the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share structural similarities with 2-(2,6-Difluorophenyl)propanenitrile, differing primarily in substituent positions, functional groups, or additional moieties (Table 1):

Table 1: Key Structural and Molecular Comparisons

Key Observations :

Fluorine Position Effects: Moving fluorine substituents from the 2,6-positions (primary compound) to 3,4-positions (as in 2-amino-2-(3,4-difluorophenyl)propanenitrile) alters electronic distribution. In contrast, 3,4-difluoro substitution may favor π-stacking interactions in drug design due to reduced steric bulk .

Functional Group Impact: The nitrile group in 2-(2,6-Difluorophenyl)propanenitrile enables nucleophilic addition reactions, whereas the amide group in 2-amino-N-(2,6-difluorophenyl)-3-phenylpropanamide introduces hydrogen-bonding capability, making it more suitable for target-binding applications (e.g., enzyme inhibition) .

Limitations and Knowledge Gaps

- Physicochemical Data : Critical parameters (e.g., solubility, thermal stability) for 2-(2,6-Difluorophenyl)propanenitrile remain uncharacterized in open literature, limiting predictive modeling for industrial applications .

Biological Activity

2-(2,6-Difluorophenyl)propanenitrile is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. Its unique structure, characterized by a difluorophenyl group attached to a propanenitrile moiety, contributes to its diverse biological activities. This article presents a comprehensive review of the biological activity of this compound, supported by data tables and relevant case studies.

- Chemical Formula : CHFN

- CAS Number : 149680-18-2

- Molecular Weight : 185.18 g/mol

Synthesis Methods

The synthesis of 2-(2,6-Difluorophenyl)propanenitrile can be achieved through several methods:

- Halogenation followed by Nitrilation : Starting from 2,6-difluorobenzene, halogenation is performed to introduce fluorine atoms, followed by nitrilation to attach the nitrile group.

- Grignard Reaction : Reacting 2,6-difluorobenzene with ethyl magnesium bromide followed by nitrilation can yield the desired compound.

The biological activity of 2-(2,6-Difluorophenyl)propanenitrile is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active site of specific enzymes, thus altering their activity.

- Receptor Modulation : It has potential applications as a receptor ligand in pharmacological studies.

Therapeutic Applications

Research indicates that this compound exhibits several therapeutic properties:

- Anti-inflammatory Effects : Studies suggest that it may reduce inflammation through modulation of inflammatory pathways.

- Anticancer Activity : Preliminary findings indicate potential anticancer properties, possibly through apoptosis induction in cancer cells.

Data Table: Biological Activities and Mechanisms

Case Study 1: Anticancer Properties

A study conducted on the effects of 2-(2,6-Difluorophenyl)propanenitrile on various cancer cell lines demonstrated significant cytotoxicity. The compound was shown to induce apoptosis in breast cancer cells through activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation, administration of 2-(2,6-Difluorophenyl)propanenitrile significantly reduced edema and levels of inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases.

Preparation Methods

Direct Nucleophilic Substitution on Dichloropyrimidine Derivatives

One of the most efficient and well-documented methods involves nucleophilic substitution of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine with 2,6-difluorophenylacetonitrile. This approach was detailed in recent experimental studies where compound 1 (4,6-dichloro derivative) reacts with the sodium salt of 2,6-difluorophenylacetonitrile under basic conditions to yield the intermediate, which is then further processed to obtain the target compound.

4,6-Dichloro-N,N,5-trimethylpyrimidin-2-amine (1) + Sodium salt of 2,6-difluorophenylacetonitrile → Intermediate (2)

- Solvent: DMF (Dimethylformamide)

- Reagent: Sodium hydride (NaH)

- Temperature: Room temperature

- Duration: 3 hours

Yield: Approximately 97% for the initial substitution step, indicating high efficiency.

Methylation of the Nucleophilic Intermediate

The next stage involves methylation of the nitrogen atom in the pyrimidine ring using methyl iodide (CH₃I). This step introduces the methyl group to form a key precursor for nitrile reduction.

Intermediate (2) + CH₃I → Methylated intermediate (6)

- Reagent: Methyl iodide

- Solvent: N,N-Dimethylformamide (DMF)

- Temperature: Room temperature

- Duration: 1 hour

Yield: 86%, demonstrating effective methylation.

Hydrolysis and Reduction to Final Product

The methylated intermediate undergoes hydrolysis in strongly acidic media (8 M HCl) over an extended period (around 90 hours) to cleave the nitrile and pyrimidine functionalities, ultimately yielding 2-(2,6-difluorophenyl)propanenitrile.

Methylated intermediate (6) + HCl → 2-(2,6-difluorophenyl)propanenitrile (target compound)

- Reflux: 90 hours

- Temperature: Elevated (reflux conditions)

Yield: 97%, indicating a high-yield hydrolysis process.

One-Pot Synthesis Approach

Recent advancements have optimized the process into a one-pot reaction, combining methylation and hydrolysis steps, significantly reducing the overall reaction time and increasing process efficiency.

- Reagents: NaH, CH₃I, HCl

- Sequence: Methylation followed by hydrolysis within the same reaction vessel

- Overall Yield: 74%

Alternative Synthetic Routes and Research Findings

Research also indicates the potential for continuous flow synthesis, which enhances scalability and safety. For example, continuous flow experiments using syringe pumps and PFA tubing have been successfully employed to synthesize similar difluorophenyl nitriles, demonstrating yields around 70% under optimized conditions.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| Nucleophilic substitution | 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine + sodium salt of 2,6-difluorophenylacetonitrile | DMF, NaH, RT, 3 hours | 97% | High efficiency, scalable |

| Methylation | Compound 2 + CH₃I | DMF, RT, 1 hour | 86% | Effective methylation |

| Hydrolysis | Methylated intermediate + HCl | Reflux, 90 hours | 97% | Complete nitrile conversion |

| One-pot synthesis | Combined reagents | Sequential addition, reflux | 74% | Simplified process |

Research Findings and Notes

- The nucleophilic substitution on pyrimidine derivatives is the most straightforward and high-yield method for synthesizing the core structure.

- Hydrolysis conditions are critical for nitrile formation, requiring extended reflux periods to ensure complete conversion.

- Continuous flow techniques are promising for large-scale production, offering improved safety and reproducibility.

- Alternative routes involving direct reduction of nitrile precursors or catalytic methods are under exploration but lack extensive peer-reviewed validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.